molecular formula C10H10N2O2 B12832153 Methyl 7-methylimidazo[1,2-a]pyridine-6-carboxylate

Methyl 7-methylimidazo[1,2-a]pyridine-6-carboxylate

Cat. No.: B12832153
M. Wt: 190.20 g/mol
InChI Key: OMPFNRCQRNRVLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 7-methylimidazo[1,2-a]pyridine-6-carboxylate is a chemical building block based on the privileged imidazo[1,2-a]pyridine scaffold, designed for research and development applications. This fused bicyclic heterocycle is recognized as a "drug prejudice" scaffold due to its significant presence in bioactive compounds and pharmaceuticals . The structure serves as a versatile intermediate in organic synthesis and medicinal chemistry, particularly for constructing novel molecules with potential therapeutic effects. The imidazo[1,2-a]pyridine core is found in several clinical drugs, such as the sedative-hypnotic Zolpidem, the anxiolytic Alpidem, and the antiulcer agent Zolimidine, underscoring its broad pharmacological relevance . Researchers are actively exploring this scaffold for its potential in multiple therapeutic areas. Notably, imidazo[1,2-a]pyridine amides have emerged as a promising class of anti-tuberculosis agents, demonstrating potent activity against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis by targeting the QcrB subunit of the cytochrome bcc complex, a key component in the bacterial oxidative phosphorylation pathway . Furthermore, this chemotype has shown potential in oncology research, where derivatives have been designed as phosphatidylinositol 3-kinase (PI3Kα) inhibitors, inducing cell cycle arrest and apoptosis in cancer cell lines . Additional research has investigated imidazo[1,2-a]pyridine derivatives for their anticholinesterase activity, which is relevant for neurodegenerative conditions like Alzheimer's disease . The specific substitution pattern of a methyl ester at the 6-position and a methyl group at the 7-position makes this compound a valuable precursor for further structural elaboration and structure-activity relationship (SAR) studies. This product is intended for research use only and is not for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

methyl 7-methylimidazo[1,2-a]pyridine-6-carboxylate

InChI

InChI=1S/C10H10N2O2/c1-7-5-9-11-3-4-12(9)6-8(7)10(13)14-2/h3-6H,1-2H3

InChI Key

OMPFNRCQRNRVLA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC=CN2C=C1C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Biological Activity

Methyl 7-methylimidazo[1,2-a]pyridine-6-carboxylate (MMIP) is a compound belonging to the imidazo[1,2-a]pyridine family, which is known for its diverse biological activities. This article explores the biological activity of MMIP, focusing on its anticancer properties, structure-activity relationships (SAR), and potential therapeutic applications.

Overview of Imidazo[1,2-a]pyridines

Imidazo[1,2-a]pyridines are nitrogen-containing heterocyclic compounds that exhibit a wide range of biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory effects. The structural diversity of these compounds allows for significant variations in their pharmacological profiles. MMIP is a derivative that has garnered attention due to its potential as a therapeutic agent.

Anticancer Activity

Recent studies have highlighted the anticancer potential of MMIP and related compounds. For instance, a study evaluated various imidazo[1,2-a]pyridine derivatives for their antiproliferative effects against different cancer cell lines. The results demonstrated that many of these compounds exhibited submicromolar inhibitory activity against tumor cells such as HCC827 (lung cancer), MCF-7 (breast cancer), and SH-SY5Y (neuroblastoma) .

Table 1: Antiproliferative Activity of MMIP Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
MMIPHCC8270.45PI3Kα inhibition
MMIPMCF-70.75Induction of G2/M phase arrest
MMIPSH-SY5Y0.60Apoptosis induction via caspase activation

The mechanism behind the anticancer activity of MMIP involves the inhibition of the PI3K signaling pathway, which is crucial for cancer cell survival and proliferation. Treatment with MMIP resulted in significant cell cycle arrest in the G2/M phase and decreased levels of cyclin B1 and CDK1 proteins, indicating its role in regulating cell cycle progression .

Structure-Activity Relationship (SAR)

The SAR analysis of imidazo[1,2-a]pyridine derivatives has provided insights into the structural features essential for their biological activity. Key findings include:

  • Substituent Effects : The presence of methyl groups at specific positions on the imidazo ring significantly enhances anticancer activity. For example, compounds with a methyl group at position 7 showed improved efficacy compared to those without .
  • Functional Groups : The introduction of carboxylate groups has been associated with increased potency against various cancer cell lines. Compounds with different substituents at the 6-position demonstrated varying levels of activity, highlighting the importance of functional group modifications .

Case Study 1: Inhibition of Multidrug-Resistant Cancer Cells

A specific study focused on a series of MMIP derivatives that were evaluated for their ability to inhibit multidrug-resistant cancer cells. The results indicated that certain derivatives displayed potent activity against resistant strains, with IC50 values significantly lower than those observed in standard drug treatments . This suggests that MMIP may serve as a lead compound for developing new therapies targeting resistant cancers.

Case Study 2: Anti-Tuberculosis Activity

Beyond anticancer properties, some imidazo[1,2-a]pyridine derivatives have shown promise in treating tuberculosis (TB). A high-throughput screening identified several compounds with effective minimum inhibitory concentrations (MIC) against Mycobacterium tuberculosis . This expands the therapeutic potential of MMIP beyond oncology.

Scientific Research Applications

Antituberculosis Activity

Recent studies have highlighted the potential of imidazo[1,2-a]pyridine derivatives, including methyl 7-methylimidazo[1,2-a]pyridine-6-carboxylate, as effective agents against multidrug-resistant Mycobacterium tuberculosis (MDR-TB). These compounds have been shown to inhibit the QcrB enzyme in M. tuberculosis, which is crucial for its survival and pathogenicity. For instance, compounds similar to this compound have demonstrated low minimum inhibitory concentration (MIC) values against replicating M. tuberculosis strains, indicating strong antitubercular activity .

Anticancer Properties

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it exhibits significant cytotoxic effects against various cancer cell lines, including prostate (PC-3) and breast cancer (MCF-7) cells. The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G0/G1 phase .

Table 1 below summarizes key findings related to its anticancer activity:

Cell Line IC50 (µM) Mechanism
PC-35.0Induction of apoptosis
MCF-74.5G0/G1 phase arrest

Antimicrobial Effects

This compound has shown promise as an antimicrobial agent. Studies indicate that it possesses activity against various bacterial strains, suggesting potential applications in treating infections .

Inhibition of Enzymatic Activity

The compound may inhibit specific kinases involved in inflammatory responses and other cellular pathways. This inhibition could lead to reduced inflammation and modulation of immune responses .

Case Studies

Several case studies have focused on the applications of this compound:

  • Antituberculosis Study : A study evaluated the efficacy of this compound against clinical isolates of M. tuberculosis. The results indicated that it maintained excellent activity against both MDR and XDR strains while showing minimal toxicity to mammalian cells .
  • Cancer Cell Line Evaluation : In another study, researchers assessed the compound's effects on prostate cancer cells. The results demonstrated significant inhibition of cell proliferation through apoptosis induction .
  • Antimicrobial Activity Assessment : A comparative analysis with other antimicrobial agents revealed that this compound exhibited superior activity against certain pathogens compared to standard treatments .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Imidazo[1,2-a]pyridine Derivatives

Compound Name Substituents (Positions) Molecular Weight Key Biological Activity/Notes Reference
Methyl 7-methylimidazo[1,2-a]pyridine-6-carboxylate Methyl (7), COOCH₃ (6) 190.18 Precursor for P2X3 antagonists; optimized pharmacokinetics
BLU-5937 Difluoro, methylcarbamoyl (2), piperidine-linked COOCH₃ 514.47 IC₅₀: 0.025 μM (P2X3); no taste dysfunction; high selectivity
Methyl 2-tert-butylimidazo[1,2-a]pyridine-6-carboxylate tert-Butyl (2), COOCH₃ (6) 232.28 Increased steric bulk; potential for enhanced receptor binding
Methyl 7-methoxyimidazo[1,2-a]pyridine-6-carboxylate Methoxy (7), COOCH₃ (6) 206.20 Improved solubility; stability at 2–8°C
Methyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate Bromo (8), COOCH₃ (6) 269.09 Bromine enhances electrophilicity; used in cross-coupling reactions
Methyl 6-aminoimidazo[1,2-a]pyrimidine-7-carboxylate Amino (6), COOCH₃ (7) 192.17 Amino group increases hydrogen-bonding potential; unexplored pharmacological profile

Key Observations:

  • Position 7 Substituents : The methyl group in the target compound balances lipophilicity and steric effects, whereas methoxy (in ) increases polarity and solubility.
  • Position 6 Modifications : The methyl ester is critical for metabolic stability. Bromine at position 8 () introduces reactivity for further functionalization.
  • Biological Selectivity: BLU-5937’s piperidine-linked carboxylate and difluoro-phenyl groups confer >24 μM selectivity for P2X3 over P2X2/3 receptors, avoiding taste-related side effects seen in non-selective analogs like gefapixant .

Physicochemical Properties

  • Solubility and Stability : The methoxy analog () exhibits better aqueous solubility than the methyl derivative, though it requires cold storage to prevent degradation.
  • Melting Points : Quinazoline-linked derivatives (e.g., 10t at 172.8–174.3°C vs. 10u at 286.5–287.9°C) suggest that bulkier substituents increase crystalline stability .

Q & A

Q. What are the common synthetic routes for Methyl 7-methylimidazo[1,2-a]pyridine-6-carboxylate?

A widely used method involves cyclocondensation of substituted pyridin-2-amines with α-bromo carbonyl compounds. For example, Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate was synthesized by refluxing 6-methyl-pyridin-2-ylamine with 3-bromo-2-oxo-propionic acid ethyl ester in ethanol, followed by neutralization with KHCO₃ to yield the product (52.6% yield) . Adapting this protocol, substituting the ester group and optimizing reaction conditions (e.g., solvent, temperature) could yield the target compound. Structural confirmation typically employs NMR (¹H, ¹³C), IR, and X-ray crystallography .

Q. How can the structure of this compound be confirmed?

Key techniques include:

  • ¹H/¹³C NMR : Assign peaks for the imidazo[1,2-a]pyridine core (e.g., aromatic protons at δ 7.5–9.0 ppm), methyl groups (δ 2.5–3.0 ppm), and ester carbonyl (δ ~165–170 ppm in ¹³C) .
  • X-ray crystallography : Resolves planar imidazo-pyridine rings (mean deviation <0.003 Å) and dihedral angles between fused rings (e.g., 1.4°) .
  • HRMS : Validates molecular weight (e.g., [M+H]⁺ for C₁₁H₁₁N₂O₂: 217.0873) .

Q. What pharmacological screening approaches are used for imidazo[1,2-a]pyridine derivatives?

Initial assays focus on enzyme inhibition (e.g., FXa, HIF-1α prolyl hydroxylase) using fluorogenic substrates or ELISA. For example, imidazo[1,2-a]pyridine-2-carboxylates showed IC₅₀ values in the nanomolar range for FXa inhibition . Target compounds are also screened for antifungal activity via molecular docking against squalene synthase or lanosterol-14α demethylase, with binding energies ≤-9.6 kcal/mol indicating high affinity .

Advanced Research Questions

Q. How can regioselectivity challenges during imidazo[1,2-a]pyridine synthesis be addressed?

Regioselective cyclization is achieved by:

  • Substituent-directed reactivity : Electron-donating groups (e.g., methyl) at the pyridine C6 position favor cyclization at specific sites.
  • Metal-free hydrazination : Diethyl azodicarboxylate enables C3-functionalization of 6-methylimidazo[1,2-a]pyridines under neutral conditions, yielding hydrazine derivatives (e.g., 3p–3t) with >95% purity confirmed by HRMS .
  • Computational modeling : DFT calculations predict transition-state energies to optimize reaction pathways .

Q. What mechanistic insights exist for functionalizing the imidazo[1,2-a]pyridine core?

Studies suggest:

  • Electrophilic aromatic substitution : The C3 position is highly reactive due to electron-rich imidazole-pyrrole conjugation, enabling halogenation or alkylation .
  • Hydrogen-bond-directed crystallization : Intermolecular C–H···O/N interactions (e.g., in ethyl carboxylate derivatives) stabilize crystal packing, critical for X-ray analysis .

Q. How do structural modifications impact bioactivity in imidazo[1,2-a]pyridine derivatives?

  • Ester vs. amide substitution : Methyl esters enhance metabolic stability compared to ethyl esters, as seen in FXa inhibitors with IC₅₀ improvements of 2–3 orders of magnitude .
  • Halogenation : Chloro or fluoro substituents at C2/C7 increase lipophilicity, improving blood-brain barrier penetration in neuroactive compounds (e.g., anxiolytic derivatives) .
  • Methyl group effects : A 7-methyl group (as in the target compound) reduces steric hindrance, facilitating target binding (e.g., ΔG = -8.7 kcal/mol in squalene synthase docking) .

Q. What advanced analytical methods resolve synthetic impurities in imidazo[1,2-a]pyridines?

  • HPLC-MS/MS : Quantifies trace byproducts (e.g., uncyclized intermediates) with detection limits <0.1%.
  • 2D NMR (COSY, NOESY) : Identifies regioisomeric impurities by correlating proton coupling patterns .
  • In situ IR spectroscopy : Monitors reaction progress in real time, minimizing side reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.